3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine
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Overview
Description
3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine is a spirocyclic compound characterized by a cyclopropane ring fused to a naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine typically involves the cyclopropanation of a naphthalene derivative. One common method is the reaction of a naphthalene derivative with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, reduced amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid
- 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-4’-one
Uniqueness
Compared to similar compounds, 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-amine is unique due to its amine functional group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine |
InChI |
InChI=1S/C12H15N/c13-11-8-12(11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6,11H,3,5,7-8,13H2 |
InChI Key |
IGXYHBHMUDFFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3N |
Origin of Product |
United States |
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